molecular formula C25H30N2O2 B183869 (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) CAS No. 160191-64-0

(4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B183869
CAS No.: 160191-64-0
M. Wt: 390.5 g/mol
InChI Key: ZIDQHNROIGAKIB-VXKWHMMOSA-N
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Description

(4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis-oxazoline ligand. This compound is notable for its application in asymmetric catalysis, particularly in enantioselective reactions. The presence of two oxazoline rings and a central pentane linker contributes to its unique stereochemical properties, making it a valuable tool in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives. This reaction often requires dehydrating agents such as thionyl chloride or phosphorus trichloride.

    Coupling of Oxazoline Units: The two oxazoline units are then coupled via a pentane linker. This step can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to form the central carbon-carbon bond.

Industrial Production Methods

In an industrial setting, the production of (4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxazoline rings, converting them to amino alcohols.

    Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted oxazoline derivatives.

Scientific Research Applications

(4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) is widely used in scientific research due to its role as a chiral ligand in asymmetric catalysis. Its applications include:

    Chemistry: Used in enantioselective synthesis to produce chiral molecules with high enantiomeric excess.

    Biology: Investigated for its potential in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The compound exerts its effects through its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then catalyze a variety of enantioselective reactions. The oxazoline rings provide a rigid chiral environment, which induces asymmetry in the substrate, leading to the formation of chiral products.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-2,2’-(Butane-2,2’-diyl)bis(4-benzyl-4,5-dihydrooxazole)
  • (4S,4’S)-2,2’-(Hexane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Uniqueness

(4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) is unique due to its specific pentane linker, which provides an optimal balance of flexibility and rigidity. This balance enhances its effectiveness as a chiral ligand in asymmetric catalysis compared to similar compounds with shorter or longer linkers.

Properties

IUPAC Name

(4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-3-25(4-2,23-26-21(17-28-23)15-19-11-7-5-8-12-19)24-27-22(18-29-24)16-20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDQHNROIGAKIB-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@H](CO1)CC2=CC=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449873
Record name (4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160191-64-0
Record name (4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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